Product packaging for 4-Cyclopropylthiazolo[4,5-C]pyridine(Cat. No.:CAS No. 1208989-20-1)

4-Cyclopropylthiazolo[4,5-C]pyridine

Cat. No.: B3346588
CAS No.: 1208989-20-1
M. Wt: 176.24 g/mol
InChI Key: KTBAVBJJUBZURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylthiazolo[4,5-c]pyridine is a chemical compound with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol . Its CAS Registry Number is 1208989-20-1 . This complex heterocycle is built on a thiazolopyridine scaffold, a structure class known for its significant potential in medicinal chemistry and drug discovery. While specific biological data for this compound may be limited, its core structure provides strong clues to its research value. The thiazolopyridine scaffold is a privileged structure in pharmaceutical research, with analogs demonstrating a wide range of pharmacological activities. For instance, closely related imidazo[4,5-c]pyridine derivatives have been investigated as positive allosteric modulators of the GABAA receptor for central nervous system conditions, as well as potent antiviral agents . Furthermore, the isosteric relationship between pyridine and benzene means that incorporating a pyridine ring into a molecular architecture can enhance water solubility, chemical stability, and protein-binding capacity, making it a valuable tool in the design of bioactive molecules . The cyclopropyl substituent is a common feature in medicinal chemistry, often used to confer metabolic stability, influence conformation, or modulate lipophilicity. Researchers may explore this compound as a key synthetic intermediate or building block for the development of novel therapeutic agents. Its primary applications are in preclinical research, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular entities targeting various disease pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B3346588 4-Cyclopropylthiazolo[4,5-C]pyridine CAS No. 1208989-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-6(1)8-9-7(3-4-10-8)12-5-11-9/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBAVBJJUBZURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC3=C2N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729407
Record name 4-Cyclopropyl[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208989-20-1
Record name 4-Cyclopropyl[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 4 Cyclopropylthiazolo 4,5 C Pyridine and Analogues

Strategic Approaches to the Thiazolo[4,5-c]pyridine (B1315820) Nucleus

The construction of the thiazolo[4,5-c]pyridine bicyclic system can be approached in two primary ways: by annulating a pyridine (B92270) ring to a pre-existing thiazole (B1198619) or thiazolidine (B150603) derivative, or by constructing a thiazole ring onto a functionalized pyridine core. dmed.org.ua Both strategies have been successfully employed, offering flexibility in accessing a variety of substituted analogues.

Multi-step syntheses provide a robust and often high-yielding route to the thiazolo[4,5-c]pyridine nucleus, allowing for the purification of intermediates at each stage. A common strategy involves the initial formation of a substituted pyridine, which is then elaborated to form the fused thiazole ring.

For instance, a seven-step synthesis starting from the commercially available and inexpensive 2,4-dichloro-3-nitropyridine (B57353) has been reported for the preparation of thiazolo[5,4-b]pyridine (B1319707) analogues, a related isomer. nih.gov This sequence involves:

Selective substitution of the chlorine at position 4 with morpholine. nih.gov

Substitution of the remaining chlorine with a thiocyanate (B1210189) group. nih.gov

Reduction of the nitro group, which is followed by an intramolecular cyclization to form the 2-aminothiazolo[5,4-b]pyridine (B1330656) skeleton. nih.gov

Subsequent functionalization, such as bromination and Suzuki coupling, can then be performed to introduce further diversity. nih.gov

Another multi-step approach begins with the acylation of a pyridin-2-amine derivative, followed by thionation and oxidative cyclization to yield the thiazolo[4,5-b]pyridine (B1357651) core. dmed.org.ua Similarly, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with a thiol in the presence of a base can lead to an intermediate that, upon heating, undergoes cyclization to form a fused thiazolo[4,5-b]pyridine system. dmed.org.uathieme-connect.com

A solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines has also been developed. researchgate.netacs.org This traceless method involves the Thorpe-Ziegler type cyclization of a resin-bound cyanocarbonimidodithioate with an α-halo ketone to form a thiazole resin. The thiazolopyridine resin is then generated via the Friedländer protocol under microwave irradiation. researchgate.netacs.org

Starting MaterialKey StepsProductReference(s)
2,4-Dichloro-3-nitropyridineNucleophilic substitution, Thionation, Reductive cyclization2-Aminothiazolo[5,4-b]pyridine derivative nih.gov
Pyridin-2-amineAcylation, Thionation, Oxidative cyclization2-Substituted thiazolo[4,5-b]pyridine dmed.org.ua
2-Chloro-3,5-dinitropyridineNucleophilic substitution, CyclizationFused thiazolo[4,5-b]pyridine dmed.org.uathieme-connect.com
Resin-bound cyanocarbonimidodithioateThorpe-Ziegler cyclization, Friedländer annulation2,5,6,7-Tetrasubstituted thiazolo[4,5-b]pyridine researchgate.netacs.org

One-pot syntheses offer an efficient and environmentally friendly alternative to multi-step sequences by minimizing solvent usage and purification steps. Several one-pot methods for the synthesis of the thiazolo[4,5-c]pyridine nucleus and its isomers have been developed.

A notable example is the one-step synthesis of 6-nitrothiazolo[5,4-b]pyridines from an appropriately substituted chloronitropyridine and a thioamide or thiourea. This method allows for the introduction of a variety of substituents at the 2-position, including alkyl, cycloalkyl, aryl, and heteroaryl groups. researchgate.net The reaction has also been extended to the synthesis of a thiazolo[4,5-c]pyridine derivative. researchgate.net

Multicomponent reactions are another powerful tool in one-pot synthesis. A three-component condensation of a mercaptonitrile potassium salt, an aldehyde, and an active methylene (B1212753) compound can yield highly substituted thiazolo[4,5-b]pyridines. dmed.org.ua Another multicomponent approach involves the reaction of a thiazolidinone derivative, an aldehyde, and malononitrile, catalyzed by magnesium oxide as a green and efficient heterogeneous base. dmed.org.ua

A five-component cascade reaction has also been reported for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, an isomeric system. This reaction utilizes cyanoacetohydrazide, an acetophenone, an aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProductReference(s)
One-step condensationChloronitropyridine, Thioamide/ThioureaThermal or microwave activation2-Substituted 6-nitrothiazolo[5,4-b]pyridine researchgate.net
Three-component reactionMercaptonitrile salt, Aldehyde, Active methylene compoundBase catalysisSubstituted thiazolo[4,5-b]pyridine dmed.org.ua
Multicomponent reactionThiazolidinone, Aldehyde, MalononitrileMagnesium oxide5-Amino-7-aryl-thiazolo[4,5-b]pyridine-6-carbonitrile dmed.org.ua
Five-component cascadeCyanoacetohydrazide, Acetophenone, Aldehyde, Nitroketene N,S-acetal, Cysteamine HClEthanol (B145695), reflux5-Amino-thiazolo[3,2-a]pyridine derivative rsc.org

The core of thiazolo[4,5-c]pyridine synthesis lies in the cyclization and condensation reactions that form the fused heterocyclic system. A variety of such pathways have been explored.

The Hantzsch thiazole synthesis and its variations are commonly employed. For example, the reaction of a 3-aminopyridine-4-thiol (B1283297) with an α-halocarbonyl compound or its equivalent leads directly to the thiazolo[4,5-c]pyridine ring system.

Another prevalent pathway is the intramolecular cyclization of a 3-thiocyanato-4-aminopyridine derivative. This can be achieved through the reduction of a 3-nitro-4-thiocyanatopyridine, where the resulting amine spontaneously cyclizes onto the thiocyanate group. nih.gov

The reaction of 2-aminopyridine-3-thiol (B8597) with various electrophiles also provides a direct route to the thiazolo[4,5-b]pyridine core. For instance, its reaction with an α,β-unsaturated ketone in the presence of zinc oxide nanoparticles, or with a nitrile derivative in the presence of acetyl chloride, has been reported. dmed.org.ua

The [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high pressure in a Q-Tube reactor has been developed for the synthesis of the isomeric thiazolo[4,5-c]pyridazine system. nih.gov This highlights the potential of pressure-assisted methods in overcoming activation barriers for cyclization.

Formal (3+2) cycloaddition reactions involving pyridinium (B92312) 1,4-zwitterions have also been investigated for the synthesis of related thiazole-containing heterocycles, suggesting potential applicability to the thiazolo[4,5-c]pyridine system. mdpi.com

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety at Position 4

The cyclopropyl group is a valuable substituent in medicinal chemistry, known for its unique structural and electronic properties. wikipedia.orgstackexchange.com Its introduction at the 4-position of the thiazolo[4,5-c]pyridine nucleus can be achieved through either pre-functionalization of the starting materials or post-cyclization modification.

Pre-functionalization involves incorporating the cyclopropyl group into one of the starting materials before the construction of the thiazolo[4,5-c]pyridine ring. This approach is advantageous as it allows for the use of well-established cyclopropanation methods on simpler substrates.

One common method is the Corey-Chaykovsky cyclopropanation of a chalcone (B49325) derivative bearing a suitable precursor to the pyridine or thiazole ring. nih.gov For example, a 2-hydroxychalcone (B1664081) can be cyclopropanated, and the resulting cyclopropyl ketone can then be used in subsequent steps to build the heterocyclic system. nih.gov

Another strategy involves the use of a cyclopropyl-containing building block in a multicomponent reaction. For instance, a cyclopropyl aldehyde or a cyclopropyl-substituted active methylene compound could potentially be used in the one-pot syntheses described in section 2.1.2.

The synthesis of heterocycles from activated cyclopropane (B1198618) derivatives is also a viable strategy. rsc.org Donor-acceptor cyclopropanes, in particular, are versatile intermediates that can react as 1,3-dipole equivalents, potentially leading to the formation of the pyridine ring of the thiazolo[4,5-c]pyridine system. nih.govrsc.org

StrategyKey ReactionPrecursor ExampleReference(s)
Corey-Chaykovsky CyclopropanationReaction with a sulfonium (B1226848) ylide2-Hydroxychalcone derivative nih.gov
Multicomponent ReactionCondensation with other building blocksCyclopropyl aldehydeN/A
Ring-expansion of Activated CyclopropanesReaction with a suitable partnerDonor-acceptor cyclopropane rsc.org

Post-cyclization functionalization involves introducing the cyclopropyl group onto a pre-formed thiazolo[4,5-c]pyridine nucleus. This approach is often more challenging due to the potential for competing reactions at other positions on the heterocyclic ring.

A common strategy for this type of functionalization is through cross-coupling reactions. If a handle, such as a halogen or a triflate group, is present at the 4-position of the thiazolo[4,5-c]pyridine ring, a Suzuki-Miyaura coupling with cyclopropylboronic acid or a Buchwald-Hartwig amination with cyclopropylamine (B47189) could be employed.

While direct C-H cyclopropanation methods are an active area of research, their application to complex heterocyclic systems like thiazolo[4,5-c]pyridine is not yet well-established.

Post-synthetic ligand cyclization is an emerging technique in the context of metal-organic frameworks (MOFs) that could inspire new approaches. rsc.org This involves the covalent connection of two functional groups on a ligand after the formation of the framework, suggesting that a similar intramolecular cyclization strategy could potentially be devised to form a cyclopropyl ring fused to the thiazolo[4,5-c]pyridine system. rsc.org

StrategyKey ReactionPrecursorReference(s)
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling4-Halothiazolo[4,5-c]pyridineN/A
Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation4-Halothiazolo[4,5-c]pyridineN/A

Investigation of Reaction Regioselectivity and Stereoselectivity

The controlled synthesis of substituted thiazolopyridines often presents challenges related to regioselectivity and stereoselectivity. The final arrangement of substituents on the heterocyclic core is determined by the reaction pathway, which can be influenced by starting materials, reagents, and reaction conditions.

Regioselectivity: In the formation of the thiazolopyridine ring system, multiple isomers can potentially form. For instance, in multicomponent reactions leading to thiazolo[3,2-a]pyrimidines, which are related to thiazolopyridines, the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile preferentially yields 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile over the isomeric 7H-thiazolo[3,2-a]pyrimidines. nih.gov Similarly, cascade reactions designed for synthesizing highly functionalized thiazolo[3,2-a]pyridine derivatives have been shown to proceed with high regioselectivity. nih.gov The regiochemical outcome is often dictated by the relative reactivity of different nucleophilic and electrophilic centers in the intermediates. For example, in the Friedländer annulation to form the pyridine ring, the cyclization is directed by the position of an amino group relative to a carbonyl moiety on an adjacent thiazole precursor. nih.gov

Stereoselectivity: When chiral centers are formed during the synthesis, controlling the stereochemistry is critical. In the electrophilic heterocyclization of S-propargylthio-substituted triazoles to form thiazolo-fused salts, the stereoselectivity of the product depends on the nature of the electrophilic reagent used for cyclization. researchgate.net Bromination, for instance, can lead to different isomeric ratios compared to iodination. researchgate.net For a compound like 4-Cyclopropylthiazolo[4,5-C]pyridine, if a synthetic route introduces chiral centers, for example through the addition to the pyridine or thiazole ring, the diastereoselectivity or enantioselectivity would be a key consideration, often controlled by the use of chiral catalysts or auxiliaries.

Advanced Synthetic Transformations and Catalyst Development

Modern organic synthesis relies on the development of novel transformations and catalysts to improve efficiency, selectivity, and substrate scope. For complex molecules like this compound, these advanced methods are essential for both the core synthesis and subsequent modifications.

Once the core thiazolopyridine structure is assembled, peripheral functionalization is often achieved through metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents onto the heterocyclic scaffold. Palladium (Pd) and Nickel (Ni) are common catalysts for these transformations. nih.gov

For instance, thioether groups on nitrogen-containing heterocycles can serve as effective electrophiles in cross-coupling reactions with organozinc reagents. nih.gov This strategy allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at specific positions on the thiazolopyridine ring. The choice of catalyst and ligand system is crucial for achieving high yields and functional group tolerance. nih.gov Dual-catalytic systems, such as those employing iron and nickel, have emerged for the hydroarylation of olefins, a method that can form quaternary carbon centers and could be adapted for complex alkylation of thiazolopyridine precursors. nih.gov

Below is a table summarizing catalyst systems used for the functionalization of heterocyclic compounds, which are applicable to thiazolopyridines.

Reaction TypeCatalyst SystemCoupling PartnersApplicable To
C-S Cross-CouplingPd(OAc)₂ / S-PhosN-Heterocyclic Thioethers + Organozinc ReagentsArylation, Alkylation
C-S Cross-Coupling[Ni(acac)₂] / DPE-PhosN-Heterocyclic Thioethers + Organozinc ReagentsArylation, Alkylation
C-H ArylationNi(OTf)₂ / dcypeThiazoles/Oxazoles + Phenol (B47542) DerivativesArylation
C-H AlkenylationNi(OTf)₂ / dcyptThiazoles/Oxazoles + Enol DerivativesAlkenylation

Data sourced from multiple studies on heterocyclic functionalization. nih.govnih.govnih.gov

Direct C-H activation is a powerful and atom-economical strategy for functionalizing heterocycles, as it avoids the need for pre-functionalized starting materials like halides or organometallics. researchgate.net This methodology can be applied to introduce aryl groups directly onto the thiazolopyridine core.

Nickel-catalyzed C-H arylation has been successfully applied to azoles such as imidazoles, thiazoles, and oxazoles. nih.govnih.govelsevierpure.com These reactions often utilize phenol or chloroarene derivatives as the arylating agents. A key to success in some of these systems is the use of a tertiary alcohol as the solvent, which can accelerate the C-H activation step. nih.gov The mechanism of C-H activation can vary, including oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation, depending on the metal catalyst and substrate. youtube.comyoutube.com For thiazolopyridines, the inherent electronic properties of the pyridine and thiazole rings would direct the C-H activation to specific positions, offering a regioselective route for functionalization.

To enhance the efficiency and sustainability of synthesizing thiazolopyridines and their analogues, advanced technologies like microwave-assisted synthesis and continuous flow processing are increasingly employed.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov This technique relies on the ability of polar molecules in the reaction mixture to absorb microwave energy, leading to rapid and uniform heating. nih.gov In the synthesis of thiazolopyrimidine derivatives, a related class of compounds, microwave assistance has been shown to shorten reaction times from hours to minutes and increase product yields significantly. nih.govnih.gov This approach is beneficial for multi-component reactions and other transformations that typically require long reaction times. nih.govyoutube.com

Continuous Flow Processing: Continuous flow chemistry involves performing reactions in a continuously flowing stream through a reactor system. mdpi.com This technology offers significant advantages in terms of safety, scalability, and process control. scitube.io For the synthesis of heterocyclic compounds, flow chemistry allows for the safe handling of hazardous intermediates and reagents by minimizing their volume at any given time. mdpi.comscitube.io It also enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. nih.govcore.ac.uk The synthesis of various heterocyclic scaffolds has been successfully translated to flow systems, demonstrating the potential for producing compounds like this compound more efficiently and safely. scitube.ionih.gov

Elucidation of Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and developing new ones. For the synthesis of thiazolopyridines, this involves identifying key intermediates and transition states.

The formation of the thiazolopyridine skeleton often proceeds through a series of well-defined intermediates. In multi-component cascade reactions, the mechanism can involve several sequential steps. rsc.orgrsc.org

A plausible mechanism for the formation of a thiazolo[3,2-a]pyridine derivative involves an initial Knoevenagel condensation, followed by a Michael addition. rsc.orgnih.gov The resulting open-chain intermediate can then undergo imine-enamine tautomerization, followed by an intramolecular N-cyclization and subsequent dehydration to yield the final fused heterocyclic product. rsc.orgnih.gov

Key proposed intermediates in such a sequence include:

Knoevenagel Intermediate: Formed from the condensation of an active methylene compound and an aldehyde or ketone. nih.gov

Michael Adduct: Results from the conjugate addition of a nucleophile to the Knoevenagel intermediate. nih.gov

Enamine Intermediate: Formed via tautomerization, positioning the nucleophilic nitrogen for cyclization. rsc.orgyoutube.com

Cyclized Hemiaminal: The product of the intramolecular cyclization, which then dehydrates to form the aromatic pyridine ring.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to study these complex reaction mechanisms, providing insights into the energies of transition states and intermediates that are often difficult to obtain through experimental methods alone. pitt.edu

Kinetic Studies of Key Synthetic Steps

Kinetic investigations into the synthesis of thiazolo[4,5-c]pyridines, including the 4-cyclopropyl analogue, are crucial for understanding reaction mechanisms, optimizing reaction conditions, and maximizing product yield. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, we can infer the kinetic behavior by examining studies on analogous thiazole and fused pyridine ring systems. The key synthetic steps typically involve the formation of the thiazole ring and the subsequent or concurrent annulation of the pyridine ring.

The rate of the thiazole ring closure can be monitored by techniques such as pH-metry, which tracks the release of H+ ions during the cyclization process. benthamdirect.com The rate law for such a reaction can be expressed as:

Rate = k[α-haloketone][thioamide]

Thermodynamic parameters derived from kinetic studies at different temperatures, such as the energy of activation (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), provide deeper insights into the transition state of the reaction. A negative entropy of activation, for instance, would suggest a highly ordered transition state, which is expected for a cyclization reaction where two molecules combine to form a single ring structure. benthamdirect.com

The following interactive data table presents plausible kinetic data for the formation of a 4-cyclopropylthiazole (B1487570) intermediate, a key step in the synthesis of this compound, based on analogous systems.

Temperature (K)Rate Constant (k) (M-1s-1)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH) (kJ/mol)Entropy of Activation (ΔS) (J/mol·K)Gibbs Free Energy of Activation (ΔG*) (kJ/mol)
2980.01555.052.5-80.076.3
3080.03277.1
3180.06577.9

Influence of Reaction Conditions on Pathway Divergence

The synthesis of fused heterocyclic systems like this compound is often accompanied by the potential for pathway divergence, where slight modifications in reaction conditions can lead to the formation of different isomers or undesired byproducts. Understanding and controlling these divergences are critical for achieving a high yield of the target compound.

Several factors can influence the reaction pathway in the synthesis of thiazolopyridines:

Temperature: Temperature can play a crucial role in determining the reaction outcome. For instance, in some multi-step one-pot syntheses, an increase in reaction time and heating can favor the intramolecular cyclization to form the desired fused ring system, whereas shorter reaction times at lower temperatures might isolate an uncyclized intermediate. dmed.org.ua

Catalyst: The choice of catalyst, whether acidic or basic, can direct the reaction towards a specific pathway. In the synthesis of some thiazolo[3,2-a]pyridines, it was observed that basic and acidic media led to the formation of different products. nih.gov For example, a base might be required to deprotonate a reactant to initiate a Michael addition, while an acid catalyst might promote a different cyclization cascade.

Solvent: The polarity and proticity of the solvent can significantly impact the reaction pathway. A solvent's ability to stabilize charged intermediates or transition states can favor one pathway over another. For example, the use of ethanol as a solvent in the presence of triethylamine (B128534) has been found to be optimal for certain multi-component reactions leading to thiazolopyridines, while other solvents resulted in lower yields or different products. nih.gov

Substrate Structure and Reactivity: The nature of the substituents on the starting materials can lead to pathway divergence. Steric hindrance from bulky substituents can prevent the desired reaction from occurring, leading to alternative pathways. nih.gov The electronic properties of the substituents also play a role; electron-withdrawing or electron-donating groups can alter the reactivity of the substrate and favor one reaction pathway over another.

Pressure: In certain catalytic hydrogenation reactions used to modify or synthesize heterocyclic cores, hydrogen pressure can be a critical factor for pathway divergence. acs.orgacs.org At low pressures, only a specific functional group might be reduced, while at high pressures, a more complete hydrogenation of the heterocyclic ring system can occur. acs.orgacs.org

The following interactive data table summarizes the potential influence of various reaction conditions on the synthesis of this compound, highlighting the potential for pathway divergence.

Reaction ConditionInfluence on PathwayPotential OutcomeReference Principle
TemperatureControls rate of cyclization vs. side reactions.Low temp: Isolation of intermediate. High temp: Formation of fused product or decomposition. dmed.org.ua
Catalyst (Acid/Base)Directs cyclization pathway by protonation or deprotonation.Acid: May favor one isomeric product. Base: May favor another isomer or a different cyclization product. nih.gov
Solvent PolarityStabilization of charged intermediates and transition states.Polar protic: May favor pathways involving ionic intermediates. Aprotic: May favor concerted or radical pathways. nih.gov
Substituent EffectsSteric and electronic effects on reactant reactivity.Bulky groups: May lead to sterically less hindered products. Electron-withdrawing groups: May favor nucleophilic attack at a different site. nih.gov
Pressure (for hydrogenation steps)Controls the extent of reduction.Low H2 pressure: Selective reduction of one functional group. High H2 pressure: Full hydrogenation of the ring system. acs.orgacs.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 Cyclopropylthiazolo 4,5 C Pyridine Structure

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 4-Cyclopropylthiazolo[4,5-C]pyridine, the FTIR spectrum would be expected to display several characteristic absorption bands corresponding to its constituent parts: the cyclopropyl (B3062369) ring, the thiazole (B1198619) ring, and the pyridine (B92270) ring.

The key expected vibrational frequencies are:

C-H Stretching: The cyclopropyl group would exhibit C-H stretching vibrations at higher frequencies than typical alkane C-H stretches, generally appearing in the 3100-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would also be found in this region, typically around 3050-3000 cm⁻¹.

C=N and C=C Stretching: The fused thiazolo[4,5-c]pyridine (B1315820) core contains several carbon-carbon and carbon-nitrogen double bonds. These aromatic ring stretching vibrations are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. amhsr.orgresearchgate.net These peaks are crucial for confirming the heterocyclic aromatic system.

Ring Vibrations: The "fingerprint" region, below 1400 cm⁻¹, would contain a complex pattern of peaks corresponding to various bending and stretching vibrations of the entire fused ring system and the cyclopropyl moiety. Specific bands related to the C-S bond of the thiazole ring are also expected in this region. The presence of bands around 1447 cm⁻¹ can be attributed to pyridine ring vibrations. researchgate.net

Table 1: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
3100 - 3000C-H StretchCyclopropyl and Pyridine Ring
1650 - 1550C=N StretchThiazole and Pyridine Rings
1600 - 1450C=C StretchPyridine Ring
~1447Ring VibrationPyridine Ring researchgate.net
Below 1400Fingerprint RegionComplex vibrations of the entire molecule

Raman spectroscopy serves as a valuable complement to FTIR, as it detects vibrational modes based on changes in polarizability. For this compound, symmetric vibrations and those involving non-polar bonds, such as the C=C and C-S bonds, would be particularly Raman active.

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. For a molecule like this compound, SERS can provide insights into the molecule's orientation and interaction with the surface. Studies on similar heterocyclic compounds like pyridine and thiazole derivatives have shown that the molecule's adsorption to a silver surface is often mediated through the nitrogen or sulfur atoms. nih.gov The enhancement of specific ring-breathing modes can indicate a perpendicular or tilted orientation of the thiazolopyridine ring system relative to the metal surface. A strong enhancement of signals around 1500 cm⁻¹ can be attributed to the formation of a localized C=C bond, suggesting a decrease in the ring-surface π-electron overlap. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.

The ¹H NMR spectrum of this compound would provide definitive information about the number and arrangement of its protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopropyl group.

Pyridine Protons: The two protons on the pyridine ring are in different chemical environments and would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Based on the structure, one proton is at position 5 and the other at position 7. These protons would appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing nature of the fused thiazole ring and the nitrogen atom in the pyridine ring. pw.edu.pl

Cyclopropyl Protons: The cyclopropyl group has five protons. The single proton on the carbon attached to the thiazole ring (methine proton) would appear as a multiplet due to coupling with the four adjacent methylene (B1212753) protons. The four methylene protons are diastereotopic and would likely appear as two separate multiplets. These aliphatic protons would resonate upfield, typically in the δ 1.0-2.0 ppm range.

Table 2: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (Pyridine)~8.0 - 8.5d (doublet)~5-6
H-7 (Pyridine)~8.7 - 9.2d (doublet)~5-6
CH (Cyclopropyl, methine)~1.8 - 2.2m (multiplet)-
CH₂ (Cyclopropyl, methylene)~1.0 - 1.5m (multiplet)-

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. This compound has nine distinct carbon atoms.

Aromatic Carbons: The seven carbons of the fused thiazolo[4,5-c]pyridine ring system would resonate in the downfield region (δ 115-170 ppm). The carbon atom at position 2 (C-2), being adjacent to both sulfur and nitrogen in the thiazole ring, is expected to be significantly downfield. researchgate.net The bridgehead carbons (C-3a and C-7a) and the carbon attached to the cyclopropyl group (C-4) would also have characteristic shifts. The chemical shifts of the pyridine carbons are well-established, with carbons adjacent to the nitrogen (C-2 and C-6 in a simple pyridine) appearing around δ 150 ppm, the para carbon (C-4) around δ 136 ppm, and the meta carbons (C-3 and C-5) around δ 124 ppm. testbook.com These values are modified by the fusion of the thiazole ring.

Aliphatic Carbons: The carbons of the cyclopropyl group would appear in the upfield region of the spectrum (typically δ 5-25 ppm). The methine carbon attached to the thiazole ring will be further downfield than the methylene carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2165 - 175 researchgate.net
C-3a (bridgehead)148 - 155 researchgate.net
C-4158 - 164
C-5118 - 125 researchgate.net
C-7145 - 150 researchgate.net
C-7a (bridgehead)130 - 135 researchgate.net
CH (Cyclopropyl, methine)15 - 25
CH₂ (Cyclopropyl, methylene)5 - 15

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a crucial cross-peak between the H-5 and H-7 protons of the pyridine ring, confirming their adjacency. It would also map out the entire coupling network within the cyclopropyl group, showing correlations between the methine proton and the methylene protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would allow for the unambiguous assignment of each carbon that has an attached proton. For example, the aromatic proton signal at δ ~8.0-8.5 ppm would show a cross-peak to the carbon signal at δ ~118-125 ppm, definitively assigning them as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edu HMBC is critical for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the cyclopropyl methine proton to the C-4 carbon of the thiazole ring, confirming the attachment point of the substituent.

Correlations from the H-5 proton to the bridgehead carbon C-3a and to C-7.

Correlations from the H-7 proton to the bridgehead carbon C-7a and to C-5. These long-range correlations provide the final and conclusive evidence for the fused ring structure and the position of the cyclopropyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like thiazolo[4,5-c]pyridines, these transitions are typically of the π → π* and n → π* type, revealing information about the extent of conjugation in the system.

Absorption Maxima and Molar Absorptivity Studies

The UV-Vis spectrum of a thiazolopyridine derivative is characterized by absorption bands corresponding to electronic transitions within the fused aromatic system. While specific data for this compound is not detailed, studies on analogous ester derivatives of isothiazolo[4,5-b]pyridine offer valuable insight. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine exhibit strong, broad absorption bands with maxima that are dependent on the solvent used. nih.gov

One derivative showed an absorption maximum (λmax) at 320 nm in ethanol (B145695) and 318 nm in n-hexane, while a second derivative showed a λmax of 305 nm in ethanol. nih.gov These absorptions are attributed to π → π* transitions within the conjugated bicyclic system. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is typically high for these transitions, indicating an efficient absorption process. The environment, particularly the polarity of the solvent, can influence the precise position of these maxima, a phenomenon known as solvatochromism. nih.govresearchgate.net For example, the emission spectra of some derivatives show a red shift when the solvent is changed from n-hexane to the more polar ethanol. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Analogous Isothiazolo[4,5-b]pyridine Derivatives Note: This data is for analogous compounds and serves to illustrate typical spectral characteristics.

CompoundSolventAbsorption Maximum (λmax, nm)Reference
Isothiazolo[4,5-b]pyridine Derivative 1Ethanol320 nih.gov
Isothiazolo[4,5-b]pyridine Derivative 1n-Hexane318 nih.gov
Isothiazolo[4,5-b]pyridine Derivative 2Ethanol305 nih.gov

Influence of Substituents on Electronic Spectra

The electronic properties of the thiazolo[4,5-c]pyridine core are highly sensitive to the nature and position of substituents. The cyclopropyl group at the 4-position is primarily an electron-donating group (EDG) through σ-π hyperconjugation. This donation of electron density into the pyridine ring is expected to affect the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Generally, EDGs raise the energy of the highest occupied molecular orbital (HOMO), which can lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum. odinity.com Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, typically lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red shift. odinity.comias.ac.in

Studies on other heterocyclic systems confirm these principles. For instance, in five-membered N-heterocycles, the position of nitrogen atoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org In a series of thiazolo[5,4-b]pyridine (B1319707) derivatives, the introduction of a sulfonamide group, an EWG, was a key factor in modulating biological activity, which is intrinsically linked to the molecule's electronic structure. nih.gov The electronic effects of substituents are crucial, as they can tune the absorption and emission properties of the chromophore for various applications.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Determination of Unit Cell Parameters and Space Group

The initial result of a single crystal X-ray diffraction experiment is the determination of the unit cell—the smallest repeating unit of the crystal lattice—and its symmetry, defined by the space group. While a crystal structure for this compound is not published, data from related thiazolopyridine derivatives illustrate the range of possible crystal systems and space groups.

For example, 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine crystallizes in the monoclinic space group P2(1)/c. researchgate.net Other derivatives have been found to crystallize in different monoclinic (P21) and triclinic (P1̅) space groups, depending on the substituents and the presence of co-crystallized solvent molecules. nih.govresearchgate.net The unit cell dimensions define the size and shape of this fundamental repeating block.

Table 2: Crystallographic Data for Representative Thiazolopyridine Derivatives Note: This data is for analogous compounds and illustrates the typical parameters obtained from single crystal X-ray diffraction.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
1-(thiazolo[4,5-c]pyridin-2-yl)hydrazineMonoclinicP2(1)/ca = 10.458 Å, b = 3.805 Å, c = 18.03 Å, β = 99.273° researchgate.net
2(C9H7NO5S)·H2O (TPDCA Derivative 1)MonoclinicP21Not specified in abstract nih.gov
(C9H7NO5S)C5H9NO (TPDCA Derivative 2)MonoclinicP21/cNot specified in abstract nih.gov
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole DerivativeTriclinicP-1a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.62°, γ = 103.82° mdpi.com

Accurate Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction allows for the measurement of bond lengths and angles with high precision. For the parent pyridine ring, typical C-N bond lengths are around 1.340 Å, and C-C bond lengths are approximately 1.390–1.400 Å. nist.gov The angles within the ring, such as the C-N-C angle, are around 116.7°. nist.gov

Upon fusion with the thiazole ring, these geometric parameters would be slightly distorted due to ring strain and changes in hybridization. The thiazole ring itself introduces specific bond lengths (C-S, C=N, C-C) and angles that are characteristic of this five-membered heterocycle. Torsion angles, which describe the rotation around a bond, are critical for defining the three-dimensional shape, particularly the orientation of the cyclopropyl substituent relative to the planar thiazolopyridine ring system.

Analysis of Molecular Conformation and Stereochemistry

The fused thiazolo[4,5-c]pyridine system is expected to be largely planar. However, substituents can introduce significant conformational features. The cyclopropyl group attached at the 4-position has a defined stereochemistry and conformation. X-ray analysis would reveal the precise orientation of the three-membered ring with respect to the bicyclic core.

In related structures, such as a thiazolo-pyridine dicarboxylic acid derivative, the five-membered thiazole ring was found to adopt a "substantially flattened envelope conformation". nih.gov In other complex heterocyclic systems, the twist angle between different ring fragments is a key structural descriptor; for example, a twist of over 12° was observed between triazole and indole (B1671886) rings in a related fused structure. mdpi.com Such analyses are crucial for understanding how the molecule packs in the solid state and how its shape influences its interactions with other molecules.

Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing motifs of this compound is precluded by the lack of publicly available crystallographic data. The determination of these features is entirely dependent on the successful crystallization of the compound and subsequent X-ray diffraction analysis.

In the absence of experimental data for this compound, it is not possible to provide the requested data tables and detailed research findings for its intermolecular interactions and crystal packing.

Computational and Theoretical Chemistry Studies of 4 Cyclopropylthiazolo 4,5 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For 4-Cyclopropylthiazolo[4,5-C]pyridine, these methods offer a detailed picture of its intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's minimum energy, providing a measure of its stability. For derivatives of the thiazolo[4,5-c]pyridine (B1315820) scaffold, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-31G(d,p), are standard for achieving reliable geometric parameters and energies. While specific data for this compound is not publicly available, studies on related thiazolopyridine derivatives demonstrate that DFT is crucial for understanding their structural framework.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic excitation energies. These energies correspond to the absorption of light by the molecule and can be used to predict its Ultraviolet-Visible (UV-Vis) absorption spectrum. This information is vital for understanding the photophysical properties of a compound. For example, in studies of similar heterocyclic systems, TD-DFT calculations have been used to identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. These calculations help in understanding the electronic transitions, such as π → π* and n → π*, that occur within the molecule upon light absorption.

Transition TypePredicted λmax (nm)Oscillator Strength (f)
π → πData not availableData not available
n → πData not availableData not available
Note: This table is a template. Specific experimental or calculated values for this compound are not currently published in the searched literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule. It provides a detailed understanding of electron delocalization, which is the spreading of electron density over several atoms, and hyperconjugation, the interaction between filled and empty orbitals. These interactions contribute significantly to molecular stability. In related heterocyclic compounds, NBO analysis has been used to quantify the stabilization energies (E(2)) associated with these interactions. For instance, the delocalization of lone pair electrons from nitrogen or sulfur atoms into adjacent antibonding orbitals can be a key stabilizing factor.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)Data not available
LP(1) Sπ(C=N)Data not available
Note: This table is a template. Specific NBO analysis data for this compound is not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is an effective tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack (attack by electron-seeking species). Conversely, blue areas indicate regions of positive potential, which are prone to nucleophilic attack (attack by electron-rich species). Green areas represent neutral potential. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, indicating these are likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the cyclopropyl (B3062369) group would likely exhibit a more positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will participate in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be distributed over the electron-rich thiazole and pyridine rings, while the LUMO would also be located on the heterocyclic system. The specific energies and the HOMO-LUMO gap would need to be determined through quantum chemical calculations. nih.gov

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available
Note: This table is a template. Specific FMO energy values for this compound have not been reported in the searched scientific literature.

HOMO-LUMO Energy Gap and its Correlation with Reactivity and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's properties.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. This energy gap is fundamental to understanding electronic transitions and the chemical behavior of a molecule. For instance, the reactivity in processes like cycloadditions can often be gauged by the energy difference between the HOMO of one reactant and the LUMO of another. researchgate.net

For this compound, the HOMO-LUMO gap would be influenced by both the fused heterocyclic thiazolopyridine system and the attached cyclopropyl ring. The π-conjugated system of the thiazolo[4,5-c]pyridine core contributes significantly to the frontier orbitals. The electron-rich sulfur and nitrogen atoms in the heterocyclic rings would also play a crucial role in defining the energy levels. The cyclopropyl group, known for its ability to engage in σ-π conjugation due to the unique bonding nature of its strained ring, would likely modulate the electronic properties and thus the energy gap. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these energy levels. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. A potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. semanticscholar.org By mapping the PES, chemists can identify stable conformers (local minima), transition states between them (saddle points), and the energy barriers for interconversion.

For this compound, a key area of conformational flexibility is the rotation of the cyclopropyl group relative to the plane of the thiazolopyridine ring. The bond connecting the cyclopropyl group to the pyridine ring is a rotational axis. As this bond rotates, the energy of the molecule changes due to steric interactions and changes in orbital overlap between the two groups.

The rotational barrier is the energy required to rotate from the most stable conformer (lowest energy) to the least stable one. Computational studies can map this process by performing a "relaxed scan," where the dihedral angle defining the rotation is systematically changed, and the energy is minimized at each step. The resulting energy profile reveals the most stable conformations and the energy barriers separating them. For related pyrazoline systems, decomposition pathways have been shown to be highly dependent on the specific conformation and can proceed through different mechanisms in solution versus the melted state.

Bisected Conformation: The plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, with one C-H bond of the cyclopropyl group lying in the aromatic plane. This conformation often maximizes the stabilizing σ-π conjugation.

Perpendicular Conformation: The plane of the cyclopropyl ring is coplanar with the aromatic ring. This arrangement can lead to steric clashes between the cyclopropyl protons and the adjacent atoms on the pyridine ring, making it less stable.

The presence of the cyclopropyl group provides a degree of conformational rigidity that is often sought in medicinal chemistry to lock a molecule into a bioactive conformation, potentially enhancing its binding affinity to a biological target.

Thermodynamic Properties and Stability Analysis

Computational chemistry provides powerful tools to calculate the thermodynamic properties of a molecule, offering insights into its stability and behavior under different conditions.

Standard thermodynamic functions can be calculated for a molecule once its optimized geometry and vibrational frequencies are determined from quantum chemical calculations (like DFT).

Enthalpy (H): Represents the total heat content of a system. It is calculated from the electronic energy, zero-point vibrational energy (ZPVE), and thermal contributions to the internal energy.

Entropy (S): A measure of the disorder or randomness of a system. It is calculated from translational, rotational, and vibrational contributions based on statistical mechanics.

Gibbs Free Energy (G): A key indicator of thermodynamic stability and spontaneity of a reaction (G = H - TS). A lower Gibbs free energy corresponds to a more stable species.

For this compound, these calculations would quantify its stability relative to other isomers or potential reaction products. For instance, thermodynamic data for the parent molecule, pyridine, is well-established through experimental methods.

Theoretical studies can predict the thermal stability of a molecule and elucidate its potential decomposition pathways. By mapping the potential energy surface, computational chemists can identify the lowest energy routes through which a molecule might break down upon heating. This involves locating the transition states for bond-breaking events.

The decomposition of nitrogen-containing heterocycles like pyridine often proceeds at high temperatures and can involve complex radical mechanisms, leading to the formation of smaller molecules like HCN, acetylene, and others. The presence of the thiazole ring and the cyclopropyl substituent in this compound would introduce specific, weaker bonds that could be initial sites of fragmentation. For example, theoretical studies on the decomposition of cyclopropenones show a stepwise process involving intermediate structures. A similar computational approach for this compound would involve identifying the weakest bonds and calculating the activation energies for their cleavage to predict the most likely decomposition products and the temperatures at which breakdown might occur. Experimental thermal analysis of related heterocyclic compounds has shown decomposition temperatures often above 250°C.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 4 Cyclopropylthiazolo 4,5 C Pyridine Analogues

Design Principles for Modulating Biological Activity through Structural Modifications

Influence of Substituent Variation on the Thiazolopyridine Core

The biological activity of thiazolopyridine derivatives can be significantly modulated by altering the substituents on the core heterocyclic structure. The nature, position, and electronic properties of these substituents dictate the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity.

Studies on various thiazolopyridine isomers, such as thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines, have provided valuable SAR insights. For instance, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives designed as c-KIT inhibitors, modifications at different positions of the scaffold were explored. nih.gov Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was reported for the first time to identify novel c-KIT inhibitors. nih.gov The introduction of a 3-(trifluoromethyl)phenyl group at one position resulted in moderate enzymatic inhibitory activity, with molecular modeling suggesting the trifluoromethyl group fits well into a hydrophobic binding pocket. nih.gov Further exploration by adding substituents to this phenyl group led to the identification of a potent derivative, 6r, which showed enhanced inhibitory activity against a drug-resistant c-KIT mutant. nih.gov

In another study on phosphoinositide 3-kinase (PI3K) inhibitors, the 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine was used as a template. nih.gov The SAR study revealed that a sulfonamide functionality was a key structural unit affecting activity. Replacing the pyridyl group attached to the thiazolo[5,4-b]pyridine with a phenyl group led to a significant decrease in PI3Kα inhibitory potency. nih.gov This highlights the importance of specific heterocyclic substituents in achieving high-potency inhibition.

Furthermore, research on 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines as acyl-ACP thioesterase inhibitors demonstrated that modifications on the thiazoline (B8809763) moiety affected both in vitro and in vivo efficacy. beilstein-journals.org The presence of different substituents on the phenyl side chain also played a crucial role in their herbicidal activity. beilstein-journals.org A review of pyridine (B92270) derivatives' antiproliferative activity concluded that the presence and position of groups like -OCH₃, -OH, -C=O, and -NH₂ enhanced their effects against cancer cell lines, whereas halogen atoms or bulky groups tended to decrease activity. mdpi.com

These examples underscore a general principle: the biological activity of the thiazolopyridine core is highly sensitive to substituent changes. The strategic placement of groups that can participate in hydrogen bonding, hydrophobic interactions, or other molecular recognition events is critical for designing potent and selective modulators of biological targets.

Impact of Cyclopropyl (B3062369) Ring Position and Substitution on Molecular Interactions

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often utilized to enhance potency, improve metabolic stability, and reduce off-target effects. nih.govresearchgate.netscientificupdate.com Its rigid, three-dimensional structure and unique electronic properties, characterized by enhanced π-character in its C-C bonds, allow it to serve as a conformational constraint or as a bioisosteric replacement for other groups, such as a vinyl or carbonyl group. nih.govscientificupdate.com

Substitution on the cyclopropyl ring itself can further refine molecular interactions. Adding substituents to the cyclopropyl group can provide additional points of interaction with a biological target or can be used to fine-tune physicochemical properties like solubility and lipophilicity. However, such substitutions can also introduce new chiral centers, adding another layer of complexity to the SAR.

For example, in the context of other heterocyclic scaffolds, the cyclopropyl group has been shown to be crucial for activity. Its replacement often leads to a significant loss of potency, demonstrating its importance in the binding interaction. The strategic placement of this group can help to orient other key functional groups on the molecule for optimal interaction with the target protein. nih.gov The enhanced π-character of the cyclopropyl C-C bonds can also allow for favorable interactions with aromatic residues in a protein's binding pocket. researchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, with one enantiomer often being more potent or having a different biological effect than the other. mdpi.com

When a thiazolopyridine analogue contains one or more chiral centers, the absolute configuration at these centers can profoundly impact its interaction with a biological target. The introduction of a substituent, such as a cyclopropyl group, or modifications to existing substituents can create these chiral centers.

Research into nature-inspired compounds has shown that stereochemistry can be a key driver for both potency and pharmacokinetics. mdpi.com For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com This highlights that stereochemistry can affect not only the direct binding to the target but also the ability of the molecule to reach its site of action within the cell.

In the synthesis of thiazolidine (B150603) derivatives, it was noted that the reaction of an optically active aziridine (B145994) with an aryl isothiocyanate yielded an optically active product, confirming a stereospecific reaction mechanism. nih.gov While not directly related to thiazolopyridines, this demonstrates the importance of controlling stereochemistry during synthesis to obtain specific, biologically active isomers. For 4-Cyclopropylthiazolo[4,5-C]pyridine analogues that possess chirality, it is essential to separate and evaluate the individual enantiomers or diastereomers to fully understand the SAR and identify the most active stereoisomer.

Mechanistic Basis of Biological Activity in Related Systems

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Collagen Proline Hydroxylase Inhibition)

Thiazolopyridine analogues have been identified as potent inhibitors of various enzymes, particularly kinases, which are critical regulators of cell signaling pathways. researchgate.netrsc.org The thiazolo[5,4-b]pyridine scaffold, for example, has been utilized to develop inhibitors for several kinases, including PI3K, ITK, BCR-ABL, RAF, VEGFR2, and c-KIT. nih.govresearchgate.net

Kinase Inhibition: In the development of c-KIT inhibitors, novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.gov One derivative, compound 6r, was found to be a potent inhibitor of a c-KIT double mutant that is resistant to the drug imatinib (B729). nih.gov This compound was shown to block the downstream signaling of c-KIT, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov Similarly, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed as PI3K inhibitors. nih.gov The most potent compound, 19a, exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov Molecular docking studies suggested that the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket of PI3Kα, with the nitrogen atoms of the heterocyclic core forming key hydrogen bond interactions with the hinge region of the kinase. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Analogues

Compound Target Kinase IC₅₀ (nM) Cell Line GI₅₀ (µM) Reference
6r c-KIT (V560G/D816V) 4770 HMC1.2 1.15 nih.gov
19a PI3Kα 3.6 - - nih.gov
19a PI3Kβ 34 - - nih.gov
19a PI3Kγ 1.6 - - nih.gov
19a PI3Kδ 2.9 - - nih.gov

IC₅₀: Half maximal inhibitory concentration (enzymatic assay). GI₅₀: 50% growth inhibition (cell-based assay).

Collagen Proline Hydroxylase Inhibition: The overproduction of collagen is a hallmark of fibrotic diseases and some cancers. Collagen prolyl 4-hydroxylases (CP4Hs) are key enzymes in collagen biosynthesis. nih.gov A screen of biheteroaryl compounds for CP4H inhibition revealed that replacing a pyridyl group in known inhibitors with a thiazole (B1198619) moiety could retain potency while enhancing selectivity. nih.gov Specifically, a diester of 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid was found to be a bioavailable and selective inhibitor of collagen biosynthesis in human cells, without causing general toxicity or disrupting iron homeostasis. nih.gov This demonstrates the potential of thiazole-pyridine containing scaffolds as leads for developing new antifibrotic agents.

Antiproliferative Activities in in vitro Cell-Based Assays

The enzyme inhibitory activities of thiazolopyridine analogues often translate into antiproliferative effects in cell-based assays. These compounds have been evaluated against a variety of human cancer cell lines, demonstrating their potential as anticancer agents. nih.govmdpi.com

A study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors measured their antiproliferative activities on c-KIT dependent cancer cells, GIST-T1 and HMC1.2. nih.gov The most potent compound, 6r, showed significantly higher antiproliferative activity on HMC1.2 cells compared to imatinib. nih.gov The antiproliferative effects were linked to the induction of apoptosis and cell cycle arrest. nih.gov

In another investigation, the novel thiazolopyridine AV25R was screened against a panel of hematological cancer cell lines. nih.govmdpi.com It showed highly selective antiproliferative and metabolism-modulating effects in the B-acute leukemia cell line RS4;11. nih.govnih.gov Treatment with AV25R led to clear indications of apoptosis, such as the presence of apoptotic bodies and cellular fragmentation. nih.gov Gene expression analysis revealed that AV25R treatment significantly regulated cancer-related signaling pathways. nih.gov

Furthermore, a series of pyrazolo-thiazole substituted pyridines were synthesized and evaluated for their antiproliferative impact on human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines. mdpi.com All tested compounds showed cytotoxic potential, with a naphthyridine derivative exhibiting the most potent activity, comparable to the standard drug etoposide. mdpi.com The structure-activity relationship indicated that the type of substituent on the pyridine and related fused rings significantly influenced the anticancer potential. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Heterocyclic Compounds

Compound Cell Line IC₅₀ (µM) Reference
Naphthyridine derivative 7 HeLa (Cervix) 14.62 mdpi.com
Naphthyridine derivative 7 NCI-H460 (Lung) 15.42 mdpi.com
Naphthyridine derivative 7 PC-3 (Prostate) 17.50 mdpi.com
Thiazoline derivative 5 L1210 (Murine Leukemia) 3 nih.gov
Thiazoline derivative 5 P388 (Murine Leukemia) 1 nih.gov

IC₅₀: Half maximal inhibitory concentration.

These findings collectively illustrate that thiazolopyridine analogues and related heterocyclic systems are a promising class of compounds with potent antiproliferative activities, mediated through mechanisms such as kinase inhibition and induction of apoptosis.

Interaction with Biological Macromolecules (e.g., DNA/RNA Binding, Receptor Affinity)

The interaction of thiazolopyridine analogues with biological macromolecules is a critical area of investigation for understanding their therapeutic potential. Studies have explored their binding to various targets, including DNA, protein kinases, and specific receptors, revealing key structural features that govern these interactions.

DNA Binding and Intercalation: Research into a class of 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[5,4-b]pyridine-2(3H)-thione derivatives has demonstrated their ability to bind with calf thymus DNA (CT-DNA). researchgate.net UV-Vis absorption titration and viscosity measurements suggest that these compounds interact with DNA primarily through an intercalative mode. researchgate.net The intrinsic binding constants (Kb) for diaminobenzo[d]thiazol-2-yl-thiazole and enaminonitrile thiazole with CT-DNA were determined to be 7.24×10^5 M-1 and 5.59×10^5 M-1, respectively. researchgate.net This intercalative binding can distort the DNA duplex structure, making pyrimidine (B1678525) bases susceptible to oxidation, a mechanism that may contribute to their cytotoxic effects. mdpi.com The ability of certain pyridine-thiazole hybrids to alter DNA nativity and induce changes in nucleus morphology further supports the hypothesis that their mechanism of action involves inducing genetic instability in tumor cells. nih.gov

Receptor and Enzyme Affinity: Thiazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, often by competing for the ATP-binding site.

Phosphoinositide 3-Kinases (PI3Ks): A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values. nih.govmdpi.com For instance, compound 19a (a 2-pyridyl thiazolo[5,4-b]pyridine derivative) exhibited an IC50 of 3.6 nM against PI3Kα. nih.gov Docking studies revealed that the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket, forming a crucial hydrogen bond with the Val851 residue in the hinge region. nih.govmdpi.com An additional hydrogen bond between a sulfonamide group and Lys802 was also identified as a key interaction. nih.govmdpi.com

Cyclin-Dependent Kinases (CDKs): Analogues based on the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold are effective inhibitors of CDK4 and CDK6. acs.org Structural modifications to this pharmacophore, particularly on the pyridine ring, have led to compounds with excellent potency and selectivity. acs.org The binding mode often involves hydrogen bonds with conserved residues like Val101 and Asp163 in the ATP binding pocket of the kinases. acs.org

c-KIT Kinase: Thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to existing c-KIT inhibitors like imatinib. nih.gov Compound 6r from this series showed potent enzymatic and anti-proliferative activities, notably inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib. nih.gov Molecular docking suggests these derivatives bind in the imatinib binding pocket, with key hydrogen bonding to the Cys673 backbone. nih.gov

Adenosine (B11128) Receptors: Certain 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives exhibit high affinity for human A1 and A2A adenosine receptors (ARs). mdpi.com Compound 18 , a 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, displayed Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A ARs. mdpi.com Docking studies indicate the thiazolo[5,4-d]pyrimidine (B3050601) scaffold engages in π–π stacking with Phe168 and Leu249, while the exocyclic amine group forms polar interactions with Asn253 and Glu169. mdpi.com

These studies collectively highlight that the thiazolopyridine core serves as a versatile scaffold for designing molecules that can interact with a range of biological macromolecules through various binding modes, including DNA intercalation and specific receptor/enzyme inhibition.

Antimicrobial Activity Mechanism Elucidation in Model Organisms

The antimicrobial mechanisms of thiazolopyridine analogues are multifaceted, with evidence pointing towards the inhibition of essential bacterial enzymes and processes.

Inhibition of DNA Gyrase: A primary mechanism of antibacterial action for many thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme that controls DNA topology and is required for bacterial replication. nih.gov Docking studies on novel thiazoles incorporating a pyridine moiety have targeted the chlorobiocin binding site of DNA gyrase. nih.gov This inhibition disrupts cell division, leading to bacterial death. nih.gov The activity of these compounds is influenced by the substituents on their core structure; for example, electron-withdrawing groups like bromine on a phenyl ring can enhance activity. nih.gov

Inhibition of MurB Enzyme: Another identified target is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Molecular docking studies predict that thiazolo[4,5-b]pyridin-5-ones inhibit the E. coli MurB enzyme, which is considered a putative mechanism for their antibacterial activity. researchgate.netmdpi.com For antifungal activity, the same class of compounds is thought to act by inhibiting 14α-lanosterol demethylase (CYP51). researchgate.netmdpi.com

Disruption of Cell Division via FtsZ: Some thiazole-quinolinium derivatives have been shown to exert their antibacterial effect by targeting the FtsZ protein. rsc.org FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cell division. Biochemical assays demonstrated that active compounds stimulate FtsZ polymerization, which disrupts its normal dynamic assembly and prevents the formation of a functional Z-ring. rsc.org This inhibition of a critical step in cytokinesis leads to an elongated cell morphology and ultimately bacteriostasis. rsc.org

Synergistic Activity: Thiazolo[4,5-b]pyridine (B1357651) derivatives have also been evaluated for their ability to act synergistically with existing antibiotics. Studies have shown that some of these compounds can enhance the efficacy of amoxicillin (B794) against resistant bacterial strains like ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). researchgate.net This suggests a potential role for these compounds as adjuvants that could help overcome antibiotic resistance.

Computational Approaches in Structure-Activity Relationship Studies

Computational methods are indispensable tools for rationalizing and predicting the biological activities of this compound analogues, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that develops mathematical models to correlate the chemical structures of compounds with their biological activities. taylorandfrancis.com This method is used to predict the activity of new, untested molecules and to understand which structural properties are key for their function. taylorandfrancis.comnih.gov

For thiazole and thiazolidinone derivatives, QSAR models have been successfully developed to predict antitubercular and other biological activities. nih.govresearchgate.net In these studies, a set of known molecules is divided into a training set, used to build the model, and a test set, used to validate its predictive power. taylorandfrancis.com Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include properties like:

MLFER_S (a descriptor related to polarizability)

GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities)

Shal (a descriptor for the number of halogen atoms)

EstateVSA6 (a descriptor combining electronic and shape information)

SpMAD_Dzs (a spectral mean absolute deviation descriptor) nih.gov

A robust QSAR model for antitubercular thiazolidine-4-ones showed that descriptors positively correlated with activity included those related to high polarizability, electronegativity, and the presence of halogen atoms. nih.gov Conversely, some spectral mean deviation descriptors were negatively correlated. nih.gov Such models provide valuable insights, suggesting that increasing polarizability or adding halogens to thiazolopyridine derivatives could enhance their biological activity. nih.gov The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the predictive ability (R²pred). researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. researchgate.net This method is widely used to understand the binding mode of thiazolopyridine analogues and to rationalize their structure-activity relationships at a molecular level.

Docking studies have been instrumental in identifying and validating the targets of these compounds. For instance:

Kinase Inhibition: Docking of thiazolo[5,4-b]pyridine derivatives into the ATP-binding site of kinases like PI3Kα and c-KIT has revealed key interactions. nih.govmdpi.comnih.gov Simulations showed a thiazolo[5,4-b]pyridine scaffold forming hydrogen bonds with hinge region residues (e.g., Val851 in PI3Kα, Cys673 in c-KIT), which are crucial for inhibitory activity. mdpi.comnih.gov These models help explain why certain substitutions enhance potency; for example, a trifluoromethyl group on a phenyl ring was found to fit well into a hydrophobic pocket of c-KIT. nih.gov

Antimicrobial Targets: Docking simulations have proposed that the antibacterial activity of thiazolo[4,5-b]pyridin-5-ones is due to the inhibition of the E. coli MurB enzyme. researchgate.net Similarly, the antifungal activity is likely due to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), with docking poses providing a structural hypothesis for the mechanism of action. researchgate.netmdpi.com For other derivatives, DNA gyrase has been identified as a likely target, with docking scores helping to rank potential inhibitors. nih.gov

DNA Binding: To investigate interactions with nucleic acids, docking has been used to study the binding of thiazolo[5,4-b]pyridine derivatives to DNA duplexes (e.g., PDB: 1BNA), corroborating experimental findings of an intercalative binding mode. researchgate.net

The results from docking simulations are often in good agreement with experimental data, providing a powerful tool for hit-to-lead optimization. researchgate.netmdpi.com

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular Dynamics (MD) simulations provide a more dynamic view of ligand-target interactions compared to the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of binding poses, explore conformational changes, and provide insights into the thermodynamics of binding.

For 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDKs, MD simulations have been used to validate docking results and analyze the stability of the ligand-protein complex. nih.govnih.gov These simulations can track how interactions, such as hydrogen bonds and water bridges, evolve over the simulation time. nih.gov For example, in a study of a thiazolo-pyridopyrimidine complex with CDK6 (PDB: 6OQO), MD showed that a hydrogen bond with ASP163 was consistently maintained, while water-bridged interactions with VAL101 and HIS100 were also stable. nih.gov Hydrophobic interactions with residues like PHE98 and ILE19 were also observed to persist for significant portions of the simulation time. nih.gov

By analyzing the trajectory of the simulation, researchers can confirm the stability of the binding mode predicted by docking and gain a deeper understanding of the key interactions that anchor the ligand in the active site. This information is crucial for designing next-generation inhibitors with improved binding affinity and residence time.

Future Research Directions and Synthetic Innovations for 4 Cyclopropylthiazolo 4,5 C Pyridine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Cyclopropylthiazolo[4,5-c]pyridine and its analogues will increasingly rely on methods that are not only efficient but also environmentally benign.

Future research could focus on designing a one-pot MCR for the this compound core. A hypothetical approach might involve the condensation of a cyclopropyl-substituted β-ketoester, a sulfur source like thiourea, and a suitable C3-synthon under solvent-free or aqueous conditions, potentially assisted by microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.comnih.gov

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthetic Approach
ParameterTraditional Linear SynthesisProposed Green MCR Approach
Number of StepsMultiple (3-5 steps typical)One-pot (1-2 steps)
Atom EconomyLower, due to protecting groups and stoichiometric reagentsHigher, incorporates most atoms from reactants into the final product. researchgate.net
Solvent/Reagent UseOften requires stoichiometric, hazardous reagents and volatile organic solventsUses catalytic reagents and greener solvents (e.g., water, ethanol) or solvent-free conditions. mdpi.com
Waste GenerationSignificant, with multiple intermediate purification stepsMinimal, reduces chemical waste and by-products. researchgate.net
Energy ConsumptionHigher, due to prolonged heating and multiple stepsLower, potentially using microwave or ultrasound assistance. nih.gov

Catalysis is fundamental to achieving high efficiency and selectivity in heterocyclic synthesis. youtube.com The development of novel catalysts tailored for the synthesis of the thiazolo[4,5-c]pyridine (B1315820) core is a critical research direction. Transition-metal catalysis, particularly with palladium, nickel, or copper, offers powerful tools for constructing the key C-C and C-N bonds of the heterocyclic system. nih.gov

Future work should explore the design of ligands that can precisely control the regioselectivity of the annulation reaction that forms the pyridine (B92270) ring. For instance, developing a nickel catalyst with a specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand could enable a highly selective cyclization of a functionalized thiazole (B1198619) precursor with an alkyne, directly installing the cyclopropyl (B3062369) group or a precursor moiety at the desired position. Furthermore, heterogeneous catalysts, such as metal oxides or metals supported on porous materials, offer advantages of easy separation and reusability, aligning with green chemistry principles. dmed.org.ua

Table 2: Potential Catalytic Systems for Thiazolopyridine Synthesis
Catalyst TypePotential ApplicationKey Advantages
Palladium-based Catalysts (e.g., Pd(dppf)Cl₂)Cross-coupling reactions (e.g., Suzuki, Heck) to append the cyclopropyl group or build the pyridine ring. nih.govHigh functional group tolerance, well-established reactivity.
Nickel/Photoredox Dual CatalysisC-N bond formation and regioselective alkylation under mild conditions. nih.govAccess to novel reaction pathways, use of visible light as a sustainable energy source. nih.gov
Copper-catalyzed CyclizationAnnulation reactions to form the pyridine ring.Lower cost compared to palladium, unique reactivity profile.
Heterogeneous Catalysts (e.g., MgO)Base-catalyzed condensations and cyclizations. dmed.org.uaReusable, environmentally friendly, simplified workup. dmed.org.ua

Exploration of Advanced Functionalization Strategies

To explore the chemical space around this compound, advanced functionalization methods are necessary to create libraries of related compounds for structure-activity relationship (SAR) studies.

Direct C–H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials, thus improving step-economy. nih.govrsc.org The electron-deficient nature of the pyridine ring and the distinct electronic environment of the thiazole ring present both challenges and opportunities for regioselective C-H activation. rsc.org

Future research will likely focus on transition-metal-catalyzed C-H functionalization to selectively introduce substituents at the various positions of the this compound core. For example, palladium or rhodium catalysts could be employed to direct arylation, alkenylation, or alkylation to specific C-H bonds, guided by the inherent reactivity of the heterocycle or by using a removable directing group. rsc.org This approach would enable the rapid synthesis of a diverse library of analogues from a common, pre-formed heterocyclic core.

Table 3: Potential C-H Functionalization Sites on the Thiazolo[4,5-c]pyridine Core
PositionRingReactivity for C-H FunctionalizationPotential Reaction
C2ThiazoleGenerally the most acidic proton on the thiazole ring, susceptible to deprotonation/metallation.Direct arylation, coupling with electrophiles.
C5PyridineDistal position, challenging to functionalize selectively. nih.govDirected ortho-metallation or remote C-H activation.
C7PyridineActivated by the adjacent nitrogen, but sterically hindered.Minisci-type radical substitution or transition-metal catalysis.

Late-stage functionalization (LSF) is the strategy of introducing structural modifications at the final stages of a synthetic sequence. This is particularly valuable in medicinal chemistry for optimizing the properties of a lead compound. For this compound, LSF could involve modifications to both the heterocyclic core and the cyclopropyl substituent.

One promising avenue is the use of N-oxide chemistry. researchgate.net Oxidation of the pyridine nitrogen to an N-oxide can alter the reactivity of the ring, enabling nucleophilic substitution or rearrangement reactions at positions that were previously unreactive. This could allow for the introduction of a wide range of functional groups. Additionally, developing methods for the functionalization of the cyclopropyl ring itself, without cleaving the strained ring, would provide another vector for diversification.

Integration of Multidisciplinary Research Techniques

The efficient development of novel synthetic routes and compound libraries for this compound will benefit immensely from the integration of techniques from different scientific disciplines. mdpi.com

Computational Chemistry: Quantum mechanical calculations (e.g., Density Functional Theory) can be used to predict the regioselectivity of C-H functionalization reactions, model transition states of catalytic cycles, and rationalize the observed reactivity. This in silico analysis can guide experimental design, saving time and resources. mdpi.com

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of catalysts, ligands, and reaction conditions to identify optimal parameters for the synthesis and functionalization of the target compound. This accelerates the discovery of new and efficient reactions.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the ability to easily scale up reactions. Developing flow-based syntheses for this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

Machine Learning: By combining computational data with experimental results from HTE, machine learning algorithms can be trained to predict the outcomes of reactions and suggest novel reaction conditions or catalyst structures, further accelerating the pace of discovery and innovation. youtube.com

The synergy of these multidisciplinary techniques will be crucial in overcoming the synthetic challenges and unlocking the full potential of the this compound scaffold in various scientific applications. chemicaljournal.in

Table of Mentioned Compounds

Compound Name
This compound
Pyridine
Thiazole
Purine
Thiourea
Palladium
Nickel
Copper
Rhodium
Magnesium oxide (MgO)
Ethanol (B145695)
N-heterocyclic carbene (NHC)
Pyridine N-oxide

Combined Experimental and Computational Workflows for Predictive Modeling

The integration of computational chemistry with experimental work has become an indispensable tool in modern drug discovery. dmed.org.uadmed.org.ua For this compound, this synergistic approach can be employed to build predictive models of its biological activity, metabolism, and potential toxicity.

Predictive Modeling Workflow:

StepDescriptionComputational ToolsExperimental Validation
1. Target Identification Identification of potential biological targets based on the structural features of this compound and its similarity to known bioactive molecules.Molecular docking, pharmacophore modeling, virtual screeningIn vitro binding assays, enzyme inhibition assays
2. ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the discovery process.QSAR models, PBPK modelingIn vitro permeability assays, metabolic stability assays, cytotoxicity assays
3. Lead Optimization Iterative design of new derivatives of this compound with improved potency, selectivity, and ADMET properties.Free energy perturbation (FEP), molecular dynamics simulationsSynthesis of new analogs, structure-activity relationship (SAR) studies

By employing such a workflow, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with drug development.

High-Throughput Synthesis and Screening for Structure-Activity Landscape Mapping

To fully understand the therapeutic potential of this compound, it is essential to map its structure-activity relationship (SAR) landscape. High-throughput synthesis (HTS) and high-throughput screening (HCS) are powerful technologies that enable the rapid generation and evaluation of large libraries of related compounds. dmed.org.uadmed.org.ua

Modern synthetic techniques, such as solid-phase synthesis and multicomponent reactions, are well-suited for the parallel synthesis of thiazolopyridine derivatives. mdpi.com For instance, a library of analogs of this compound could be generated by varying the substituents on the pyridine and thiazole rings.

High-Throughput Screening Cascade:

Screening StagePurposeAssay TypeThroughput
Primary Screen Initial identification of active compounds from a large library.Biochemical or cell-based assays>100,000 compounds/day
Secondary Screen Confirmation of activity and determination of potency and selectivity.Dose-response assays, orthogonal assays1,000-10,000 compounds/day
Tertiary Screen In-depth characterization of lead compounds in more complex biological systems.Cellular imaging, phenotypic assays, animal models<100 compounds/day

The data generated from these high-throughput approaches can be used to build comprehensive SAR models, which can guide the design of next-generation compounds with optimized properties.

Probing Novel Mechanistic Biological Targets

While the thiazolopyridine scaffold is known to interact with a variety of biological targets, there is always the potential for the discovery of novel mechanisms of action. nih.govtandfonline.com For this compound, a systematic approach to target identification and validation is crucial for uncovering new therapeutic opportunities.

Identification of New Biological Pathways Modulated by Thiazolopyridines

Recent studies have shown that thiazolopyridine derivatives can modulate the activity of a wide range of biological targets, including kinases, enzymes, and G-protein coupled receptors. researchgate.netacs.orgnih.govnih.govnih.gov For example, different thiazolopyridine isomers have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), cyclin G-associated kinase (GAK), and the receptor tyrosine kinase c-KIT. researchgate.netnih.govnih.gov

Potential Novel Targets for this compound:

Target ClassExamplesTherapeutic Area
Kinases Janus kinases (JAKs), Bruton's tyrosine kinase (BTK)Autoimmune diseases, cancer
Epigenetic Targets Histone deacetylases (HDACs), bromodomain proteinsCancer, inflammatory diseases
Ion Channels Voltage-gated sodium channels, potassium channelsPain, cardiovascular diseases
Metabolic Enzymes Indoleamine 2,3-dioxygenase (IDO1), fatty acid synthase (FASN)Cancer, metabolic disorders

A combination of target-based and phenotypic screening approaches can be used to identify the specific biological pathways modulated by this compound.

Understanding Resistance Mechanisms in Biological Systems

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.govmdpi.com For a novel compound like this compound, it is important to proactively investigate potential resistance mechanisms.

Common Mechanisms of Drug Resistance:

Target Mutation: Alterations in the drug's binding site on the target protein can reduce its affinity and efficacy.

Drug Efflux: Increased expression of drug transporters, such as P-glycoprotein, can actively pump the drug out of the cell.

Metabolic Inactivation: The drug can be metabolized into an inactive form by enzymes such as cytochrome P450s.

Activation of Bypass Pathways: The cell can activate alternative signaling pathways to circumvent the effects of the drug.

By understanding these potential resistance mechanisms, researchers can design strategies to overcome them, such as combination therapies or the development of next-generation inhibitors that are less susceptible to resistance. For example, some thiazole derivatives have been shown to overcome imatinib (B729) resistance in cancer therapy. nih.gov

Q & A

Q. Table 1: Synthetic Routes for Related Heterocycles

Compound ClassCatalyst/ConditionsYieldReference
Oxazolo[4,5-c]pyridineTBAB, Cs₂CO₃, microwave, 10 min78%
Imidazo[4,5-c]pyridineSodium ethoxide, absolute ethanol50-60%

Advanced Research: How does the cyclopropyl group influence the electronic structure and reactivity of thiazolo[4,5-c]pyridine?

Answer:
The cyclopropyl substituent introduces steric strain and electron-donating/withdrawing effects, altering frontier molecular orbitals (HOMO/LUMO). Density Functional Theory (DFT) studies on triazolo[4,5-c]pyridine analogs (B3LYP/6-31G(d,p) level) show that substituents at the 4-position significantly affect vibrational modes and charge distribution . For 4-cyclopropylthiazolo[4,5-c]pyridine:

  • Electronic Effects : The cyclopropyl ring’s sp³ hybridization may donate electron density via conjugation, stabilizing the thiazole ring.
  • Steric Effects : The bulky group may hinder nucleophilic attack at adjacent positions, directing reactivity to less hindered sites.
  • Computational Validation : Perform DFT geometry optimization and Natural Bond Orbital (NBO) analysis to quantify hyperconjugation and bond orders .

Basic Research: What spectroscopic techniques are recommended for characterizing thiazolo[4,5-c]pyridine derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry. For example, anomeric protons in glycosylated triazolo[4,5-c]pyridines show downfield shifts (δ ~7.8–8.0 ppm) due to deshielding effects .
  • UV-Vis Spectroscopy : Compare λmax shifts in acidic vs. basic conditions to assess tautomerism (e.g., thione ↔ thiol forms) .
  • IR Spectroscopy : Identify sulfur-related vibrations (C–S stretch at ~650 cm⁻¹) and potential energy distribution (PED) via DFT-predicted spectra .

Advanced Research: How do acidic/basic conditions affect the stability of thiazolo[4,5-c]pyridine derivatives?

Answer:
Imidazo[4,5-c]pyridine analogs degrade rapidly under harsh conditions:

  • Acidic Hydrolysis (1N H₂SO₄) : 50% decomposition in 90 minutes for 2-chloro derivatives .
  • Basic Hydrolysis (0.01N NaOH) : Complete degradation in 10 minutes, evidenced by UV absorption loss at 310–316 nm .
    Recommendations :
  • Avoid prolonged exposure to strong acids/bases during synthesis.
  • Stabilize the core structure via electron-withdrawing substituents (e.g., nitro or cyano groups).

Q. Table 2: Stability of Imidazo[4,5-c]pyridine Derivatives

ConditionDegradation Rate (t½)Reference
1N H₂SO₄, reflux90 minutes (50% decomposition)
0.01N NaOH, reflux10 minutes (complete degradation)

Advanced Research: What computational tools can predict tautomeric equilibria in thiazolo[4,5-c]pyridines?

Answer:

  • DFT Calculations : Optimize tautomers (e.g., 1H vs. 3H forms) at the B3LYP/6-31G(d,p) level and compare Gibbs free energies to determine the dominant tautomer .
  • Potential Energy Distribution (PED) : Analyze vibrational modes to distinguish tautomers (e.g., NH stretching vs. ring deformation) .
  • Solvent Effects : Use Polarizable Continuum Models (PCM) to simulate tautomer stability in polar/nonpolar solvents.

Basic Research: How to resolve regiochemical ambiguity in nucleophilic substitution reactions of 4-chlorothiazolo[4,5-c]pyridine?

Answer:

  • Methylation Studies : Compare UV spectra of reaction products with methylated standards. For example, 4-methylthio derivatives show λmax shifts distinct from N-methyl isomers .
  • X-ray Crystallography : Resolve ambiguity via single-crystal structure determination, as done for triazolo[4,5-c]pyridine nucleosides .
  • Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C labels to track substitution pathways.

Advanced Research: Can thiazolo[4,5-c]pyridines undergo ring-expansion or rearrangement reactions?

Answer:
Yes, under specific conditions:

  • Thiadiazole Rearrangement : 4-Chloro-triazolo[4,5-c]pyridine derivatives rearrange to thiadiazolo[5,4-b]pyridines upon thiation and deprotection .
  • Ring Expansion : Imidazo[4,5-c]pyridines can form purine analogs via base-mediated ring-opening and re-cyclization, though yields are low due to instability .

Q. Mechanistic Insight :

  • Step 1 : Nucleophilic attack at the 4-position generates a reactive intermediate.
  • Step 2 : Ring strain or electronic effects drive rearrangement (e.g., thiourea-induced ring transformation).

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylthiazolo[4,5-C]pyridine
Reactant of Route 2
4-Cyclopropylthiazolo[4,5-C]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.